4-amino-1H-imidazole-5-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXKTZQNKUSNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=S)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942390 | |
| Record name | 5-Amino-1H-imidazole-4-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-18-5 | |
| Record name | NSC111585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1H-imidazole-4-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1H-imidazole-5-carbonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield the desired carbothioamide derivative . The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-imidazole-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-1H-imidazole-5-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-1H-imidazole-5-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Amino-1H-Imidazole-5-Carboxamide (CAS 360-97-4)
- Key Differences : Replaces the thioamide (–C(=S)–NH₂) with a carboxamide (–C(=O)–NH₂).
- Impact : The carboxamide exhibits stronger hydrogen-bonding capacity but lower nucleophilicity compared to the thioamide. This difference influences solubility and biological activity .
5-Cyano-1H-Imidazole-4-Carboxamide Hydrate (CAS 86601-78-7)
- Key Differences: Substitutes the amino group with a cyano (–C≡N) group at position 5.
Substituent Position and Backbone Modifications
1-Methyl-1H-Imidazole-4-Carboxamide (CAS 129993-47-1)
- Key Differences : A methyl group at position 1 and carboxamide at position 4.
- The similarity score (0.83) reflects moderate structural divergence from the target compound .
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
Complex Derivatives
4-(Benzoylcarbamothioylamino)-1H-Imidazole-5-Carboxamide (CAS 10333-86-5)
- Key Differences : Incorporates a benzoylcarbamothioyl group (–NH–C(=S)–Bz) at position 4.
- Impact : The aromatic benzoyl moiety enhances π-π stacking interactions, relevant in polymer chemistry and catalytic applications. Molecular weight (289.31 g/mol) is significantly higher than the target compound .
Comparative Data Table
Key Research Findings
- Reactivity: Thioamides like this compound exhibit higher nucleophilicity than carboxamides, making them suitable for metal-complexation studies .
- Biological Activity: Carboxamide derivatives (e.g., 4-amino-1H-imidazole-5-carboxamide) are precursors in purine biosynthesis, whereas thioamides may interfere with microbial metabolism .
- Thermal Stability : Methyl-substituted analogs (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) show higher melting points (165–166°C), suggesting enhanced crystallinity .
Biological Activity
4-Amino-1H-imidazole-5-carbothioamide (CAS Number: 20271-18-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.
Chemical Structure and Properties
This compound features an imidazole ring with an amino group at position 4 and a carbothioamide group at position 5. This structure contributes to its reactivity and interaction with biological targets. The presence of the carbothioamide group enhances its potential as a therapeutic agent by influencing its binding affinity to various enzymes and receptors.
The primary mechanism of action for this compound involves the activation of the 5' adenosine monophosphate-activated protein kinase (AMPK) pathway in mouse skeletal muscle. This activation leads to increased glucose transport and the upregulation of glucose transporter 4 (GLUT4) . The compound's ability to modulate AMPK is crucial for its role in metabolic regulation, particularly in glucose homeostasis.
Biochemical Pathways
The activation of AMPK by this compound influences several biochemical pathways:
- Glucose Transport : Enhances GLUT4 translocation to the plasma membrane, facilitating glucose uptake.
- Lipid Metabolism : AMPK activation can lead to reduced lipid synthesis and increased fatty acid oxidation.
- Cellular Energy Homeostasis : Regulates energy balance within cells by promoting catabolic processes while inhibiting anabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : The compound demonstrates favorable absorption characteristics when administered orally.
- Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.
- Metabolism : Metabolic pathways include oxidation and reduction reactions, leading to various derivatives that may exhibit enhanced or altered biological activities.
- Excretion : Primarily excreted via renal pathways; understanding its half-life is vital for dosing regimens in clinical applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial enzyme activity, leading to cell death .
Anticancer Activity
The compound has been studied for its potential anticancer effects. In vitro studies demonstrate that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, it has shown promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated activation of AMPK and subsequent increase in GLUT4 levels in mouse skeletal muscle. |
| Study B | Showed significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 μg/mL. |
| Study C | Reported induction of apoptosis in MDA-MB-436 breast cancer cells with an IC50 value of approximately 10 μM. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-Aminoimidazole-4-carboxamide | Imidazole derivative | Similar metabolic effects; used as a metabolic enhancer. |
| 4-Amino-2-methyl-1H-imidazole-5-carbothioamide | Methylated imidazole derivative | Enhanced solubility; potential for modified biological activity. |
| 2-Thioxoimidazolidin-4-one | Thiohydantoin derivative | Known for diverse applications; similar reactivity profiles. |
Q & A
Q. What are the recommended synthetic routes for 4-amino-1H-imidazole-5-carbothioamide, and how can impurities be minimized during synthesis?
The synthesis of imidazole-thioamide derivatives typically involves substituting the oxygen atom in carboxamide precursors with sulfur. A validated approach includes:
- Starting with 4-amino-1H-imidazole-5-carboxamide (CAS 360-97-4) and treating it with Lawesson’s reagent or P4S10 under anhydrous conditions to replace the carbonyl oxygen with sulfur .
- Key steps: (i) Ensure inert atmosphere (N2/Ar) to prevent oxidation; (ii) Monitor reaction progress via TLC or HPLC; (iii) Purify using column chromatography (silica gel, MeOH/CH2Cl2 eluent) to isolate the thioamide .
- Common impurities include unreacted carboxamide and over-sulfonated byproducts. Use 1H-NMR (δ 10–12 ppm for thioamide protons) and LC-MS to verify purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is critical:
- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-imidazole) and hydrogen-bonding networks, as demonstrated for analogous imidazole-carboxamide structures .
- Variable-temperature NMR : Study dynamic processes like thioamide proton exchange or tautomerism (e.g., 5-amino group rotation) .
- DFT calculations : Predict electronic properties (HOMO/LUMO energies) and validate experimental data (e.g., IR spectra for C=S stretching at ~1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How does this compound interact in nucleophilic environments, and what mechanistic insights exist?
The thioamide group (-C(S)NH2) exhibits enhanced nucleophilicity compared to carboxamides:
- Reactivity with electrophiles : Reacts with alkyl halides (e.g., MeI) to form S-alkylated derivatives. Monitor via <sup>13</sup>C-NMR shifts (C=S signal at ~200 ppm) .
- Metal coordination : The sulfur atom can bind to transition metals (e.g., Zn<sup>2+</sup> or Fe<sup>3+</sup>), as shown in studies of imidazole-thioether complexes. Use UV-Vis and EPR to confirm coordination .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects:
- Tautomeric equilibrium : Use DMSO-d6 vs. CDCl3 to assess solvent-dependent tautomer ratios (e.g., 1H vs. 3H-imidazole forms) .
- Cross-validate techniques : Pair solution-state NMR with solid-state IR or X-ray data to confirm dominant tautomers .
- Example: A study on 5-aminoimidazole-4-carboxamide showed pH-dependent <sup>1</sup>H-NMR shifts for NH2 protons, resolving earlier contradictions .
Q. What role does this compound play in biochemical pathways, and how can its activity be probed?
While direct studies are limited, its structural similarity to 5-aminoimidazole-4-carboxamide riboside (AICAR) (CAS 2627-69-2) suggests potential as a metabolic intermediate:
Q. What strategies optimize the stability of this compound under physiological conditions?
Thioamides are prone to hydrolysis and oxidation:
- Stabilization methods : (i) Store at -20°C under argon; (ii) Add antioxidants (e.g., BHT) to aqueous solutions; (iii) Use lyophilization for long-term storage .
- Degradation studies : Perform accelerated stability testing (40°C/75% RH) and monitor via HPLC. Hydrolysis products (e.g., carboxamide) appear as new peaks at ~4.5 min retention time .
Q. Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
